2-[(3-CYANO-6-METHYLPYRIDIN-2-YL)SULFANYL]-NN-DIPHENYLACETAMIDE
Description
2-[(3-CYANO-6-METHYLPYRIDIN-2-YL)SULFANYL]-NN-DIPHENYLACETAMIDE is a complex organic compound with a molecular formula of C21H17N3OS This compound is known for its unique structural features, which include a cyano group, a methylpyridine ring, and a diphenylacetamide moiety
Properties
Molecular Formula |
C21H17N3OS |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
2-(3-cyano-6-methylpyridin-2-yl)sulfanyl-N,N-diphenylacetamide |
InChI |
InChI=1S/C21H17N3OS/c1-16-12-13-17(14-22)21(23-16)26-15-20(25)24(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-13H,15H2,1H3 |
InChI Key |
FKHUPAGBXSPYKB-UHFFFAOYSA-N |
SMILES |
CC1=NC(=C(C=C1)C#N)SCC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC1=NC(=C(C=C1)C#N)SCC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-CYANO-6-METHYLPYRIDIN-2-YL)SULFANYL]-NN-DIPHENYLACETAMIDE typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another approach involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . These methods yield the target cyanoacetamide compounds efficiently.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent-free reactions and fusion methods are employed to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-[(3-CYANO-6-METHYLPYRIDIN-2-YL)SULFANYL]-NN-DIPHENYLACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano and amide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the compound under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(3-CYANO-6-METHYLPYRIDIN-2-YL)SULFANYL]-NN-DIPHENYLACETAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(3-CYANO-6-METHYLPYRIDIN-2-YL)SULFANYL]-NN-DIPHENYLACETAMIDE involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in inflammatory and cancer pathways.
Comparison with Similar Compounds
Similar Compounds
2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide: Shares a similar cyanoacetamide structure and is used in the synthesis of heterocyclic compounds.
2-[(3-cyano-6-methyl-2-pyridinyl)sulfanyl]-N-(2-methoxyphenyl)acetamide: Another derivative with similar structural features and applications.
Uniqueness
2-[(3-CYANO-6-METHYLPYRIDIN-2-YL)SULFANYL]-NN-DIPHENYLACETAMIDE stands out due to its unique combination of a cyano group, a methylpyridine ring, and a diphenylacetamide moiety. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
